4-(3-Acetoxyphenyl)-2-chloro-1-butene

Description

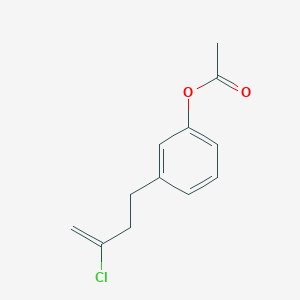

4-(3-Acetoxyphenyl)-2-chloro-1-butene is a substituted chloroalkene featuring a 3-acetoxyphenyl group at the 4th position and a chlorine atom at the 2nd position of a 1-butene backbone. The compound combines an electron-withdrawing acetoxy group (via the phenyl ring) and a reactive allylic chloride, which may influence its chemical behavior.

Properties

IUPAC Name |

[3-(3-chlorobut-3-enyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-9(13)6-7-11-4-3-5-12(8-11)15-10(2)14/h3-5,8H,1,6-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVLKPREPCFLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641196 | |

| Record name | 3-(3-Chlorobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-80-0 | |

| Record name | Phenol, 3-(3-chloro-3-buten-1-yl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetoxyphenyl)-2-chloro-1-butene typically involves the reaction of 3-acetoxyphenyl derivatives with chloro-substituted butenes under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . The reaction conditions often include the use of a base, a palladium catalyst, and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetoxyphenyl)-2-chloro-1-butene undergoes various types of chemical reactions, including:

Oxidation: The acetoxy group can be oxidized to form corresponding carboxylic acids.

Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydrocarbons.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-Acetoxyphenyl)-2-chloro-1-butene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme-catalyzed reactions involving acetoxy and chloro groups.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Acetoxyphenyl)-2-chloro-1-butene involves its reactivity with various chemical reagents. The acetoxy group can undergo hydrolysis to form phenols, while the chloro group can participate in nucleophilic substitution reactions. These reactions are facilitated by the electronic effects of the phenyl ring and the butene chain, which influence the reactivity of the functional groups.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Chlorobutene Derivatives

Research Findings

SN2 Reactivity Hierarchy : 1-Chloro-2-butene > 2-chloro-1-butene > 4-chloro-1-butene. The target compound’s reactivity is further reduced by steric effects .

Role of Substituents : Bulky groups like 3-acetoxyphenyl decrease reaction rates in bimolecular mechanisms but may enhance electrophilicity in unimolecular pathways (e.g., SN1).

Commercial Discontinuation : Likely due to synthetic complexity (e.g., multi-step functionalization of the phenyl ring) or instability during storage .

Biological Activity

4-(3-Acetoxyphenyl)-2-chloro-1-butene is an organic compound notable for its structural versatility and potential biological activities. This compound, with the molecular formula C₁₂H₁₃ClO₂ and a molecular weight of 224.68 g/mol, features a phenyl ring substituted with an acetoxy group and a chloro group, linked to a butene chain. The presence of these functional groups allows for significant interactions within biological systems, making it relevant for pharmacological studies.

Chemical Structure

The chemical structure of this compound can be illustrated as follows:

The biological activity of this compound primarily involves its interactions with various enzymes and receptors:

- Enzyme Interactions : The compound acts as a substrate or inhibitor for enzymes, potentially influencing metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, affecting cellular signaling pathways.

The dual presence of the acetoxy and chloro groups enhances its reactivity, which is crucial for its biological functions .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

- Antimicrobial Activity : It has been observed to exhibit antimicrobial effects, potentially making it useful in developing new antimicrobial agents.

- Enzyme Inhibition : Studies have shown that it inhibits various enzymes involved in detoxification processes, such as glutathione S-transferase (GST) enzymes .

Enzyme Inhibition Studies

A significant study demonstrated that this compound inhibits GST enzymes, suggesting its role in detoxification processes. The compound was found to form conjugates with glutathione, enhancing solubility and excretion from cells.

Anticancer Activity

Research has indicated potential anticancer properties of this compound. It has been studied in various cancer models, showing the ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies revealed that treatment with this compound resulted in significant reductions in cell viability in cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences |

|---|---|

| 4-(3-Acetoxyphenyl)-1-butene | Lacks the chloro group; less reactive. |

| 4-(3-Hydroxyphenyl)-2-chloro-1-butene | Hydroxy group replaces acetoxy; alters reactivity. |

| 4-(3-Acetoxyphenyl)-2-bromo-1-butene | Bromo group instead of chloro; affects substitution reactivity. |

The unique combination of acetoxy and chloro groups in this compound allows it to engage in diverse biochemical pathways, enhancing its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.